Isatinic acid

Monoamine Oxidase Inhibition Neurochemistry Enzyme Assay

Isatin (CAS 91-56-5) is widely used as a pharmacological probe, yet its potent MAO-B inhibition (IC50 3-15 μM) confounds mechanistic studies. Isatinic acid (CAS 484-38-8) eliminates this variable: the ring-opened 2-aminophenylglyoxylic acid scaffold retains the isatin pharmacophore while completely abolishing MAO activity. • Zero MAO-B engagement enables clean target deconvolution of lipoxygenases, carboxylesterases, and other putative isatin targets. • Direct synthetic entry to anthranilic acid derivatives (antiallergic, analgesic) without harsh isatin ring-opening conditions. • Enhanced aqueous solubility versus isatin simplifies in vitro assay formulation and reduces non-specific protein binding. Supplied with full analytical documentation (HPLC, NMR) to support reproducible research.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 484-38-8
Cat. No. B1226519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsatinic acid
CAS484-38-8
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C(=O)O)N
InChIInChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12)
InChIKeyMQMWPBBDMIYYMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isatinic Acid Chemical Profile and Research Context


Isatinic acid (CAS 484-38-8), chemically designated as 2-aminophenylglyoxylic acid, is a 2-oxo monocarboxylic acid that is structurally and biosynthetically related to the endogenous monoamine oxidase (MAO) inhibitor isatin [1]. It is formed reversibly from isatin under alkaline conditions and has been identified as a bacterial xenobiotic metabolite [1]. The compound features a unique combination of a carboxylic acid group and an α-keto acid moiety, which confers distinct reactivity and solubility properties compared to its cyclic analog isatin [2].

Why Isatinic Acid Cannot Be Substituted


Isatinic acid and its cyclic analog isatin exhibit fundamentally different pharmacological and physicochemical profiles that preclude generic substitution. While isatin is a potent, reversible inhibitor of monoamine oxidase (MAO) B with an IC50 of 3-15 μM [1], isatinic acid demonstrates complete loss of MAO inhibitory activity [1]. This functional divergence arises from the ring-opening of the indole-2,3-dione core, which abolishes binding to the MAO active site. Furthermore, the carboxylic acid moiety in isatinic acid imparts enhanced aqueous solubility and distinct reactivity as a synthetic intermediate, enabling transformations inaccessible to isatin [2].

Isatinic Acid vs. Closest Analogs


Loss of MAO Inhibitory Activity

Isatinic acid exhibits no detectable inhibition of human monoamine oxidase A or B, in stark contrast to its cyclic analog isatin and hydroxylated derivatives. In a direct comparative study using human enzyme preparations, isatinic acid showed 0% inhibition, whereas isatin demonstrated an IC50 of 3-15 μM for MAO-B and 5-hydroxyisatin exhibited an IC50 of 8 μM for MAO-A [1].

Monoamine Oxidase Inhibition Neurochemistry Enzyme Assay

Lipoxygenase Inhibition vs. Isatin

Isatinic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, isatin itself has not been reported to possess significant lipoxygenase inhibitory activity. The MeSH database specifically annotates isatinic acid with this activity, highlighting its potential as a modulator of inflammatory lipid mediators [1].

Lipoxygenase Inhibition Arachidonic Acid Metabolism Inflammation

Antioxidant Activity in Lipid Systems

Isatinic acid serves as an antioxidant in fats and oils, a property attributed to its ability to interfere with lipid peroxidation [1]. While isatin derivatives have been explored for antioxidant potential, the parent compound isatin itself is not recognized as a direct radical scavenger. The MeSH database explicitly annotates isatinic acid with this functional activity, distinguishing it from its cyclic analog [1].

Antioxidant Lipid Peroxidation Oxidative Stress

Anthranilic Acid Precursor Accessibility

Isatinic acid and its derivatives are specifically claimed as intermediates for the production of anthranilic acid derivatives with pharmaceutical utility, including antiallergic, analgesic, and anti-inflammatory activities [1]. The ring-opened structure of isatinic acid allows for quantitative conversion to anthranilic acid derivatives using hydrogen peroxide, a transformation that is not directly accessible from isatin without prior ring-opening [1]. This synthetic pathway is distinct from the direct derivatization of isatin, which typically yields indole-based scaffolds.

Organic Synthesis Pharmaceutical Intermediate Anthranilic Acid

Carboxylesterase Inhibition Profile

Isatinic acid is annotated as an inhibitor of carboxylesterase (CE), an enzyme family involved in the metabolism of esterified drugs such as capecitabine and CPT-11 [1]. While specific Ki values for isatinic acid are not reported, structure-activity relationship (SAR) studies on isatin analogs demonstrate that CE inhibition potency correlates strongly with hydrophobicity, with compounds exhibiting clogP values >5 routinely achieving Ki values in the nanomolar range [2]. The more hydrophilic isatinic acid (due to its carboxylic acid group) is predicted to have lower potency than hydrophobic isatin derivatives but may offer improved aqueous compatibility.

Carboxylesterase Inhibition Drug Metabolism Enzyme Kinetics

Isatinic Acid Application Scenarios


MAO-Independent Pathway Studies

Isatinic acid is the preferred tool compound for researchers studying the biological effects of the isatin core without confounding MAO inhibition. Its complete lack of MAO activity [1] allows for unambiguous interrogation of alternative molecular targets, such as lipoxygenases or carboxylesterases, that may be engaged by the isatin pharmacophore.

Synthesis of Anthranilic Acid Derivatives

The ring-opened structure of isatinic acid provides a direct and efficient entry into anthranilic acid derivatives with demonstrated antiallergic, analgesic, and anti-inflammatory properties [2]. This synthetic advantage reduces the need for harsh ring-opening conditions on isatin, improving overall yield and purity in the production of these pharmaceutical intermediates.

Lipid Peroxidation and Antioxidant Studies

Isatinic acid's annotated antioxidant activity in lipid systems [3] makes it a valuable reagent for investigating oxidative stress pathways and lipid preservation. Unlike isatin, which lacks direct radical scavenging properties, isatinic acid can serve as a control or lead compound in antioxidant research without the confounding variable of MAO inhibition.

Carboxylesterase-Mediated Prodrug Metabolism

As an inhibitor of carboxylesterases [3], isatinic acid may be utilized in preclinical studies to modulate the hydrolysis of esterified prodrugs. Its more hydrophilic nature, relative to potent CE inhibitors like N-methylisatin [4], may offer advantages in aqueous formulation and reduced non-specific protein binding.

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